5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine
Overview
Description
Synthesis Analysis
A new gold(III) complex [Au(TBPP)][AuCl 4] was synthesized in high yield starting from 5,10,15,20-tetrakis(4-butoxyphenyl)porphyrin (TBPPH 2) . The compound was characterized by IR, 1 H NMR and UV-vis spectroscopy, ESI-MS, cyclic voltammetry and elemental CHN analysis .Molecular Structure Analysis
The 5,10,15,20-Tetrakis(4-butoxyphenyl)-2H,23H-porphyrin molecule contains a total of 138 bond(s). There are 76 non-H bond(s), 50 multiple bond(s), 20 rotatable bond(s), 1 double bond(s), 49 aromatic bond(s), 4 five-membered ring(s), 4 six-membered ring(s), 4 ether(s) (aromatic), and 3 Pyrrole(s) .Chemical Reactions Analysis
In the synthesis of the gold(III) complex [Au(TBPP)][AuCl 4], the [Au(TBPP)]+ cationic complex tends to form weak intermolecular Au⋯Au, Au⋯Cl, and Au⋯O interactions with [AuCl 4]− anions, HOAc molecules, and neighboring [Au(TBPP)]+ cations . DFT calculations at the ωB97XD/DZP-DKH level of theory confirmed the noncovalent nature of these interactions .Scientific Research Applications
Subheading Interaction with Metal Ions and Characterization of Complexes
5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine exhibits significant reactivity in complexation with Pt4+ and Pd2+ cations. Its reactivity changes notably due to the electronic effects of substituents, highlighting the compound's potential in forming unique metalloporphyrinates, as observed in the synthesis and identification of platinum(II) and palladium(II) porphinate complexes (Chizhova & Mamardashvili, 2007).
Subheading Biochemical Applications and Anticancer Activity
The compound has been explored for its potential in medical applications, particularly in the study of new nitrogen heterocycle porphyrins. These porphyrins, structurally similar or derivatives of this compound, have shown promising biological activity against various cancer cells, indicating the compound's relevance in medicinal chemistry and therapeutic applications (Guo, Li, & Zhang, 2003).
Subheading Chemiluminescent Catalytic Properties
The compound has been utilized as a catalyst in chemiluminescence reactions, specifically using its iron(III) complex form for the sensitive detection of albumin, a protein model. This application showcases the potential of this compound in analytical chemistry, particularly in the development of sensitive detection methods for biological molecules (Hara, Toriyama, Miyoshi, & Syogase, 1984).
Subheading Application in Heavy Metal Detection
The compound has been applied in the preconcentration of heavy metals, such as cadmium, in flow-injection systems. Its complexing property allows for effective on-line preconcentration, optimizing detection limits and precision in flame atomic absorption spectrometry, underlining its utility in environmental monitoring and analysis (Kilian & Pyrzyńska, 2002).
Mechanism of Action
Mode of Action
The compound has been synthesized and characterized It’s worth noting that porphyrin compounds can form weak intermolecular interactions with various biological structures .
Result of Action
It’s known that gold (iii) porphyrinates, which include this compound, have been extensively studied due to their high stability and anticancer activity .
Properties
IUPAC Name |
5,10,15,20-tetrakis(4-butoxyphenyl)-21,23-dihydroporphyrin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H62N4O4/c1-5-9-37-65-45-21-13-41(14-22-45)57-49-29-31-51(61-49)58(42-15-23-46(24-16-42)66-38-10-6-2)53-33-35-55(63-53)60(44-19-27-48(28-20-44)68-40-12-8-4)56-36-34-54(64-56)59(52-32-30-50(57)62-52)43-17-25-47(26-18-43)67-39-11-7-3/h13-36,61,64H,5-12,37-40H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIFKTXKRLSRSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCCCC)C8=CC=C(C=C8)OCCCC)C=C4)C9=CC=C(C=C9)OCCCC)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H62N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.